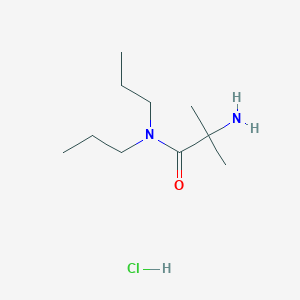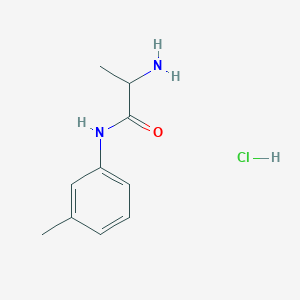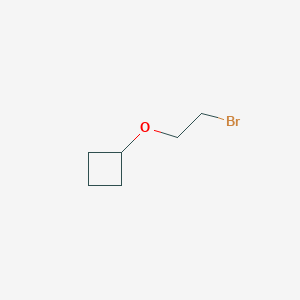
(2-ブロモエトキシ)シクロブタン
概要
説明
(2-Bromoethoxy)cyclobutane is an organic compound with the molecular formula C6H11BrO It consists of a cyclobutane ring substituted with a 2-bromoethoxy group
科学的研究の応用
(2-Bromoethoxy)cyclobutane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various cyclobutane-containing compounds.
Biology: The compound is studied for its potential biological activity. Derivatives of (2-Bromoethoxy)cyclobutane are investigated for their antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore the potential of (2-Bromoethoxy)cyclobutane derivatives as therapeutic agents. Their unique structure may offer advantages in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用機序
Target of Action
Cyclobutane derivatives, which (2-bromoethoxy)cyclobutane is a part of, are known to have diverse biological effects and are prevalent in various drugs and drug prototypes .
Mode of Action
(2-Bromoethoxy)cyclobutane, like other cyclobutane derivatives, is synthesized through [2+2] cycloaddition reactions . This is a chemical reaction where two alkenes or alkynes combine to form a cyclobutane .
Biochemical Pathways
Cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, indicating the importance of cyclobutane in biological evolution .
Pharmacokinetics
Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve adme properties .
Result of Action
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .
Action Environment
Advancements in the [2 + 2] cycloaddition methodology and a deeper comprehension of the cyclobutane chemistry have facilitated the exploration of their chemical space and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethoxy)cyclobutane typically involves the reaction of cyclobutanol with 2-bromoethanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate ether, which then undergoes cyclization to form the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of (2-Bromoethoxy)cyclobutane can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(2-Bromoethoxy)cyclobutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in (2-Bromoethoxy)cyclobutane can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclobutane derivatives.
Elimination Reactions: Under basic conditions, (2-Bromoethoxy)cyclobutane can undergo elimination reactions to form cyclobutene derivatives.
Oxidation: The compound can be oxidized to form corresponding cyclobutanone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted cyclobutane derivatives with various functional groups.
Elimination Reactions: Cyclobutene derivatives.
Oxidation: Cyclobutanone derivatives.
類似化合物との比較
Similar Compounds
(2-Chloroethoxy)cyclobutane: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the difference in halogen electronegativity.
(2-Iodoethoxy)cyclobutane: Contains an iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to (2-Bromoethoxy)cyclobutane.
(2-Fluoroethoxy)cyclobutane: The presence of a fluorine atom significantly alters its chemical properties, making it less reactive in nucleophilic substitution but more stable.
Uniqueness
(2-Bromoethoxy)cyclobutane is unique due to the balance of reactivity and stability provided by the bromine atom. It offers a good compromise between the reactivity of (2-Iodoethoxy)cyclobutane and the stability of (2-Fluoroethoxy)cyclobutane, making it a versatile compound for various applications.
特性
IUPAC Name |
2-bromoethoxycyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-4-5-8-6-2-1-3-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGJSQPKPOTIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248321-92-7 | |
| Record name | (2-bromoethoxy)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527398.png)
![3-Bromo[1,1'-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1527399.png)

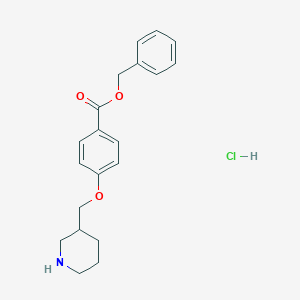
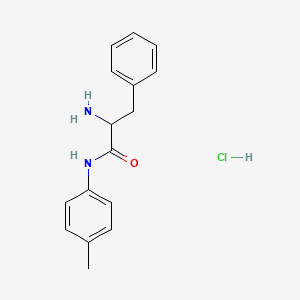
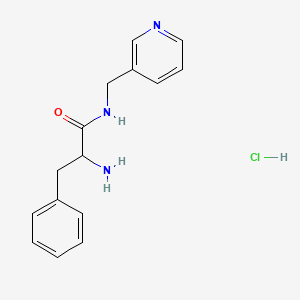


![N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1527408.png)
![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
